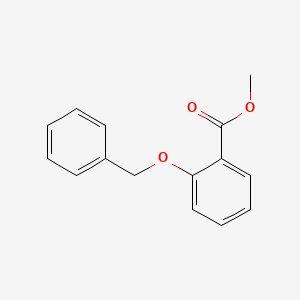

Methyl 2-benzyloxybenzoate

描述

Contextualization within Benzoate (B1203000) Ester Chemistry

Methyl 2-benzyloxybenzoate belongs to the broad class of compounds known as benzoate esters. Benzoate esters are carboxylate esters derived from the condensation of benzoic acid or its derivatives with an alcohol. fiveable.menih.gov These compounds are characterized by a central carbonyl group bonded to an oxygen atom, which is in turn linked to an alkyl or aryl group (the alcohol part), and the carbonyl carbon is attached to a phenyl ring (the benzoate part). fiveable.me

The chemistry of esters is well-established and involves several key reactions. They can be prepared through methods like Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions. openstax.org A primary reaction of esters is hydrolysis, which is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base; base-mediated hydrolysis is commonly known as saponification and is effectively irreversible. openstax.orgmasterorganicchemistry.com Esters can also be reduced using strong reducing agents like lithium aluminum hydride to produce primary alcohols. openstax.org

Within this family, this compound is specifically the methyl ester of 2-benzyloxybenzoic acid. scbt.com Its structure incorporates the reactive sites common to esters while also featuring a bulky, electron-rich benzyloxy group, which influences its steric and electronic properties and, consequently, its reactivity and potential applications.

Significance as a Synthetic Intermediate and Molecular Scaffold

A primary area of interest for this compound and its close structural relatives is their role as synthetic intermediates. An intermediate is a molecule that is formed from reactants and reacts further to give the desired final product. The molecular framework of these compounds serves as a robust scaffold that can be chemically modified in a stepwise fashion to build more complex, high-value molecules.

For instance, the structurally related compound methyl 5-acetyl-2-(benzyloxy)benzoate is a crucial intermediate in the synthesis of various pharmaceutical agents. smolecule.comunifiedpatents.com A patented process demonstrates its role in the preparation of Salmeterol, a long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. unifiedpatents.comgoogle.com In this synthesis, methyl 5-acetyl-2-hydroxybenzoate is first benzylated to form methyl 5-acetyl-2-(benzyloxy)benzoate. smolecule.comunifiedpatents.com This intermediate is then brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, another key intermediate that is further elaborated to produce the final drug. unifiedpatents.comgoogle.com

This synthetic route highlights the utility of the 2-benzyloxybenzoate core as a molecular scaffold. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, allowing other parts of the molecule, like the acetyl group, to be selectively modified. This strategic use of the scaffold is fundamental in multi-step organic synthesis.

Furthermore, derivatives of the 2-benzyloxybenzoate structure are central to research in medicinal chemistry. Methyl 4-amino-2-(benzyloxy)benzoate serves as a starting material for the synthesis of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-xL, which are significant targets in cancer therapy. researchgate.netrsc.org

| Compound | Role | Application/End Product | Reference |

| Methyl 5-acetyl-2-(benzyloxy)benzoate | Intermediate | Synthesis of Salmeterol | unifiedpatents.comgoogle.com |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Intermediate | Synthesis of PDE5 inhibitors; Intermediate for Salmeterol | unifiedpatents.com |

| Methyl 4-amino-2-(benzyloxy)benzoate | Starting Material | Synthesis of dual MCL-1/BCL-xL inhibitors | researchgate.netrsc.org |

Overview of Academic Research Trajectories

Academic research involving this compound and its derivatives has progressed along several distinct trajectories.

One major focus is its application in medicinal chemistry and drug discovery . Direct investigation of this compound has revealed potential anticancer properties. biosynth.com Studies have shown it to be cytotoxic to HL-60 human leukemia cells and to induce apoptosis by affecting the mitochondrial membrane potential and promoting the release of cytochrome c. biosynth.com This suggests potential for its development as a novel anticancer drug candidate. biosynth.com The broader 2-benzyloxybenzoate scaffold is being actively explored for creating inhibitors of various therapeutic targets, including enzymes and proteins involved in cancer and inflammatory diseases. scispace.comresearchgate.net

A second research trajectory involves synthetic methodology and process chemistry . Researchers are continuously working to develop efficient and high-yield synthetic routes to these compounds. The development of processes for preparing intermediates like methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate for drugs such as Salmeterol is a subject of patent literature, indicating commercial and industrial interest in optimizing these chemical transformations. unifiedpatents.comgoogle.com

A third area is structural and physicochemical characterization . Fundamental research, including X-ray crystallography, has been conducted to determine the precise three-dimensional molecular structure of this compound. uni-mysore.ac.in Such studies are crucial for understanding the compound's properties and for computational studies, like molecular docking, which can predict how it might interact with biological targets. Additionally, research has explored the chemical and biological hydrolytic stability of various benzoate esters, providing insights into how structural modifications, such as those present in this compound, influence metabolic stability. nih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHVBYAYSGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290895 | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-16-0 | |

| Record name | 55142-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Benzyloxybenzoate and Its Analogues

Strategic Design of Precursor Molecules

Utilization of Methyl 2-Hydroxybenzoate Derivatives

The most direct and commonly employed precursor for the synthesis of Methyl 2-benzyloxybenzoate is Methyl 2-hydroxybenzoate, also known as methyl salicylate (B1505791). rsc.orgthaiscience.infoymdb.ca This compound provides the core structure, containing both the methyl ester and the phenolic hydroxyl group at the ortho position, ready for the crucial O-benzylation step. ymdb.ca

Substituted derivatives of Methyl 2-hydroxybenzoate are also key starting materials for producing a variety of analogues. For instance, Methyl 5-acetyl-2-hydroxybenzoate is utilized as a precursor for the synthesis of more complex molecules, where the acetyl group can be further modified after the benzylation of the hydroxyl group. google.comgoogle.com Similarly, Methyl 2,4-dihydroxybenzoate (B8728270) serves as a starting point for the synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate, involving the selective alkylation of one of the hydroxyl groups. The synthesis of various methyl salicylate derivatives bearing other functionalities, such as piperazine (B1678402) moieties, also begins with the reaction of methyl salicylate itself. mdpi.com

Exploration of Alternative Starting Materials

While methyl hydroxybenzoate derivatives are common, alternative starting materials can be strategically employed. These routes often involve either forming the ester after the benzylation step or starting from a different benzoic acid derivative.

One approach begins with the esterification of various hydroxybenzoic acids. For example, 2,3-dihydroxybenzoic acid can be esterified with methanol (B129727) and sulfuric acid to produce Methyl 2,3-dihydroxybenzoate, which can then undergo selective benzylation. rsc.org In a similar vein, 4-aminosalicylic acid can be esterified to Methyl 4-amino-2-hydroxybenzoate, which then serves as a precursor for benzylation. nih.gov Another example involves the carboxylation of 4-tert-butylphenol, followed by esterification to yield Methyl 5-tert-butyl-2-hydroxybenzoate. These multi-step strategies allow for the introduction of diverse substituents on the aromatic ring.

O-Benzylation Reaction Protocols

The key transformation in the synthesis of this compound is the O-benzylation of the phenolic hydroxyl group. This reaction, a type of Williamson ether synthesis, involves the formation of an ether bond between the oxygen of the phenol (B47542) and the benzylic carbon.

Nucleophilic Substitution Reactions with Benzyl (B1604629) Halides

The O-benzylation is most frequently accomplished via a nucleophilic substitution reaction. rsc.org In this process, the hydroxyl group of the methyl hydroxybenzoate precursor is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl halide, typically benzyl bromide or benzyl chloride, displacing the halide and forming the benzyl ether linkage. rsc.orgthaiscience.info

The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide. thaiscience.info The reaction mixture is often heated to reflux to increase the reaction rate. rsc.org This method is robust and widely applicable for the benzylation of various substituted phenols. researchgate.net

Catalytic Systems in O-Benzylation

To improve efficiency, reduce reaction times, and enhance yields, various catalytic systems have been developed for O-benzylation reactions. These systems facilitate the reaction between the nucleophile and the electrophile, often under milder conditions.

Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), are particularly effective. hielscher.com PTCs work by transporting the phenoxide anion from an aqueous or solid phase into the organic phase where the benzyl halide is dissolved, thereby increasing the effective concentration of the reactants and accelerating the reaction. hielscher.comresearchgate.netptfarm.pl This approach can lead to significantly faster reaction rates and is considered a green technology as it can minimize waste and allow for easier product separation. researchgate.netresearchgate.net Other catalytic systems for the O-alkylation of phenols include the use of ionic liquids and metal-based catalysts, which can offer high selectivity and activity under mild conditions. rsc.orgiacademic.infobenthamdirect.com

The following table summarizes representative conditions for the O-benzylation of various methyl hydroxybenzoate precursors.

| Starting Material | Benzylating Agent | Base | Catalyst | Solvent | Temperature | Yield | Reference |

| Methyl 5-acetyl-2-hydroxybenzoate | Benzyl chloride | Potassium carbonate | Tetrabutylammonium bromide | DMF / Acetone | 60–70°C | - | |

| Methyl salicylate | Benzyl bromide | Potassium carbonate | - | Acetone | Reflux | 53% | rsc.org |

| Methyl salicylate | Benzyl chloride | Potassium carbonate | - | DMF | 110°C | - | thaiscience.info |

| Methyl 2,3-dihydroxybenzoate | Benzyl bromide | Potassium carbonate | - | Acetone | Reflux | 35-42% |

Table 1: Selected Synthetic Conditions for O-Benzylation Reactions.

A critical component of the O-benzylation reaction is the base, which is responsible for deprotonating the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a widely used base for this purpose due to its moderate basicity, low cost, and ease of handling. rsc.orgthaiscience.infoorganic-chemistry.org

In the reaction mechanism, the solid potassium carbonate reacts with the acidic phenol to generate the potassium phenoxide salt. quora.com This in-situ formation of the nucleophile allows it to readily react with the added benzyl halide. organic-chemistry.org The reaction is often carried out in solvents like acetone or DMF, where the reactants are soluble, and the mixture is typically heated to ensure the reaction proceeds to completion. rsc.orggoogle.com The use of potassium carbonate is a well-established and efficient method, providing good to excellent yields for the synthesis of benzyl ethers from phenols. rsc.orgorganic-chemistry.org In some protocols, an iodide salt like potassium iodide is added as a catalyst to facilitate the reaction, particularly when benzyl chloride is used, through an in-situ Finkelstein reaction to generate the more reactive benzyl iodide. google.com

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the O-alkylation of phenols and their derivatives, offering mild reaction conditions and high yields. researchgate.nettandfonline.com This methodology facilitates the reaction between two immiscible phases, typically an aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the alkylating agent (e.g., benzyl chloride). The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. researchgate.netwikipedia.orgijirset.com

The effectiveness of PTC is influenced by several factors, including the structure of the catalyst, the solvent system, and the nature of the reactants. acs.org For instance, the lipophilicity and cationic radius of tetraalkylammonium catalysts significantly impact the rate of alkylation. acs.org Studies have shown that catalysts like benzyltriethylammonium chloride and methyltricaprylammonium chloride are commercially important for such reactions. wikipedia.org The use of PTC can lead to faster reactions, higher conversions, and fewer byproducts, often eliminating the need for expensive or hazardous solvents. ijirset.com

In the context of synthesizing analogues of this compound, PTC is employed for the benzylation of hydroxybenzoate precursors. For example, the benzylation of Methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride can be effectively carried out using a phase-transfer catalyst like tetrabutylammonium bromide in the presence of a base such as potassium carbonate. This approach is also applicable for the industrial production of related compounds. researchgate.net

Table 1: Phase-Transfer Catalysts in Benzylation Reactions

| Catalyst | Reactants | Application | Reference |

| Tetrabutylammonium bromide (TBAB) | Phenol compounds and alkyl halides | O-alkylation of phenols | researchgate.net |

| Tetrabutylammonium bromide (TBAB) | Methyl 5-acetyl-2-hydroxybenzoate and benzyl chloride | Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate | |

| Benzyltriethylammonium chloride | General PTC applications | Industrial synthesis | wikipedia.org |

| Methyltricaprylammonium chloride | General PTC applications | Industrial synthesis | wikipedia.org |

Oxypyridinium Salt-Mediated Benzylation

A more recent and milder approach to benzylation involves the use of oxypyridinium salts. Specifically, 2-benzyloxy-1-methylpyridinium triflate has been identified as a stable, neutral organic salt capable of converting alcohols into benzyl ethers upon warming. researchgate.net This reagent is generated by the in situ N-methylation of 2-benzyloxypyridine. researchgate.net

This methodology offers a significant advantage for substrates that are sensitive to the basic conditions often employed in traditional Williamson ether synthesis. researchgate.net The reaction proceeds under neutral or mildly acidic conditions, minimizing side reactions such as ester migration in polyol-containing molecules. researchgate.netumsl.edu The versatility of this method has been demonstrated in the benzylation of a wide range of alcohols, providing good to excellent yields. researchgate.net While direct application to Methyl 2-hydroxybenzoate is not explicitly detailed in the provided sources, the principle is applicable to the benzylation of the hydroxyl group in hydroxybenzoate precursors.

Solvent System Optimization for Enhanced Yield and Selectivity

The choice of solvent plays a pivotal role in the outcome of chemical reactions, influencing reaction rates, yields, and the formation of byproducts. In the synthesis of this compound and its analogues, optimizing the solvent system is crucial for achieving high efficiency.

For phase-transfer catalyzed O-alkylation of phenols, various solvents have been investigated. Diethoxymethane (DEM) has been shown to be an effective alternative to more hazardous solvents like dichloromethane (B109758) and toluene (B28343). acs.org Polar aprotic solvents such as dimethylformamide (DMF) and acetone are commonly used for the benzylation of hydroxybenzoates. thaiscience.info For instance, in the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, acetone is often preferred over DMF on an industrial scale due to its lower toxicity and easier recovery.

In some cases, reactions can be performed without a solvent. The alkylation of phenol and its derivatives has been successfully carried out using phase-transfer catalysis under solvent-free conditions, leading to high yields in very mild conditions. tandfonline.com Furthermore, the use of ultrasound has been shown to enhance reaction kinetics, as seen in the synthesis of methyl 4-(benzyloxy)benzoate in DMF, which was completed in four hours. mdpi.comnih.gov

Table 2: Solvent Systems for Benzylation Reactions

| Solvent | Reaction Type | Application | Reference |

| Diethoxymethane (DEM) | Phase-transfer catalysis | O-alkylation of phenols | acs.org |

| Dimethylformamide (DMF) | Benzylation with PTC | Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | |

| Acetone | Benzylation with PTC | Industrial synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | |

| Solvent-free | Phase-transfer catalysis | Alkylation of phenol and derivatives | tandfonline.com |

| Dimethylformamide (DMF) | Ultrasound-assisted synthesis | Synthesis of methyl 4-(benzyloxy)benzoate | mdpi.com |

Esterification Approaches

The formation of the methyl ester group is another key transformation in the synthesis of the target compound. Various esterification methods can be employed, each with its own advantages and limitations.

Acid-Catalyzed Esterification of Benzyloxybenzoic Acids

A common route to this compound involves the acid-catalyzed esterification of 2-benzyloxybenzoic acid. This reaction is typically carried out by refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org This method is a standard procedure for converting carboxylic acids to their corresponding methyl esters.

However, direct esterification of hydroxybenzoic acids with benzyl alcohol can be problematic, as it can lead to low yields and the formation of dibenzyl ether as a byproduct. epo.org Therefore, it is often more efficient to first protect the hydroxyl group via benzylation and then proceed with the esterification of the resulting benzyloxybenzoic acid.

Direct Synthesis from Hydroxybenzoate Precursors (e.g., Methyl 4-Hydroxybenzoate)

An alternative and often more direct route involves the benzylation of a pre-existing methyl hydroxybenzoate. For example, Methyl 4-benzyloxybenzoate can be synthesized by reacting Methyl 4-hydroxybenzoate (B8730719) with benzyl chloride or benzyl bromide. mdpi.comsciforum.netsciencepublishinggroup.com This reaction is typically performed under basic conditions, using a base like potassium carbonate, in a suitable solvent such as acetone or DMF. mdpi.comsciencepublishinggroup.com

The synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate follows a similar principle, starting from methyl 2,4-dihydroxybenzoate and reacting it with benzyl chloride in the presence of anhydrous potassium carbonate. researchgate.net This approach allows for the selective benzylation of one of the hydroxyl groups, leading to the desired product.

Table 3: Synthesis of Benzyloxybenzoate Esters from Hydroxybenzoate Precursors

| Starting Material | Reagents | Product | Reference |

| Methyl 4-hydroxybenzoate | Benzyl chloride, K₂CO₃, DMF | Methyl 4-benzyloxybenzoate | mdpi.com |

| Ethyl 4-hydroxybenzoate | Benzyl bromide, K₂CO₃, Acetone | Ethyl 4-benzyloxybenzoate | sciencepublishinggroup.com |

| Methyl 2,4-dihydroxybenzoate | Benzyl chloride, K₂CO₃, Methylethylketone | Methyl 4-(benzyloxy)-2-hydroxybenzoate | researchgate.net |

Scalability and Process Optimization in Laboratory and Industrial Contexts

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost-efficiency, safety, and the ease of product isolation and purification. For the synthesis of this compound and its analogues, process optimization is key to achieving commercial viability.

In the context of phase-transfer catalysis, continuous flow systems have been explored as an alternative to traditional batch processes for the O-alkylation of phenols. researchgate.net Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and shorter reaction times. researchgate.netvapourtec.com

Solvent selection is a critical aspect of scalability. As mentioned earlier, the choice of a less toxic and easily recyclable solvent like acetone over DMF is a key consideration for industrial-scale benzylation reactions. The development of efficient product isolation and purification procedures, including recycle streams, is also essential for a commercially amenable process. acs.org

Reaction Time Reduction Strategies

Conventional heating methods for the synthesis of this compound and its analogues can be time-consuming. For instance, a typical procedure for preparing this compound involves heating methyl salicylate with benzyl bromide at 80°C for 5 hours. thieme-connect.com Similarly, the benzylation of related hydroxybenzoate esters under conventional conditions can require reaction times ranging from 8 to 12 hours. To overcome these inefficiencies, several modern techniques have been implemented to drastically reduce reaction times.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants present in immiscible phases (e.g., solid-liquid or liquid-liquid). fzgxjckxxb.comijirset.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase to another where the reaction occurs. ijirset.comwikipedia.org This method eliminates the need for expensive, and often hazardous, solvents that would otherwise be required to dissolve all reactants in a single phase. ijirset.com The use of PTC can lead to faster reactions, higher yields, and fewer byproducts. ijirset.com In the synthesis of analogues like methyl 5-acetyl-2-(benzyloxy)benzoate, a phase-transfer catalyst such as tetrabutylammonium bromide is employed to facilitate the reaction between methyl 5-acetyl-2-hydroxybenzoate and benzyl chloride, typically carried out in a polar aprotic solvent like acetone. While this specific documented reaction still takes 8-12 hours, the principle of PTC is widely applied to shorten reaction times in similar nucleophilic substitution reactions. ijirset.com

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is an effective method for accelerating chemical reactions. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This energy input can significantly reduce reaction times. For example, the synthesis of methyl 4-(benzyloxy) benzoate (B1203000), an analogue of this compound, was completed in 4 hours using an ultrasonic processor. mdpi.com In another instance, a reaction that required 20-28 hours of stirring at room temperature or 8-10 hours of refluxing was completed in just 2 hours with the aid of ultrasonication. mdpi.com This demonstrates the potential for substantial time savings, making the process more energy-efficient and environmentally friendly. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a revolutionary technology that dramatically accelerates reaction rates, often reducing reaction times from hours to minutes. ajrconline.orgscispace.com Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant increase in reaction speed. For example, the hydrolysis of benzyl chloride, which normally takes 35 minutes by conventional heating, can be accomplished in just 3 minutes using microwave irradiation. scispace.com Similarly, the synthesis of benzoic acid from benzanilide, requiring 30 minutes of reflux, was completed in 10 minutes with microwave assistance. ajrconline.org These examples highlight the efficiency of microwave heating in driving reactions to completion in a fraction of the time required by traditional methods. ajrconline.org

Table 1: Comparison of Reaction Times for Conventional and Advanced Synthetic Methods

| Reaction Type | Conventional Method Time | Advanced Method | Advanced Method Time | Reference |

|---|---|---|---|---|

| Synthesis of Azetidin-2-one derivatives | 20-28 hours (stirring) | Ultrasound-Assisted | 2 hours | mdpi.com |

| Synthesis of Methyl 4-(benzyloxy) benzoate | Not specified | Ultrasound-Assisted | 4 hours | mdpi.com |

| Hydrolysis of Benzyl Chloride | 35 minutes | Microwave-Assisted | 3 minutes | scispace.com |

| Synthesis of Benzoic Acid | 30 minutes | Microwave-Assisted | 10 minutes | ajrconline.org |

| Benzylation of Methyl 5-acetyl-2-hydroxybenzoate | Not specified | Phase-Transfer Catalysis | 8-12 hours |

Purity Validation Methodologies

Ensuring the purity of this compound and its analogues is critical for their use as chemical intermediates. A variety of analytical techniques are employed to confirm the identity, quantify the purity, and detect any impurities in the final product. cphi-online.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. pjoes.com It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound analogues, HPLC is frequently used to determine purity, with acceptance criteria often set at ≥95% or higher. For instance, the purity of methyl 5-(2-bromoacetyl)-2-benzyloxy benzoate has been confirmed to be greater than 99% by HPLC. google.com The method can be tailored by selecting appropriate columns (e.g., C18) and mobile phase gradients (e.g., acetonitrile/water) to achieve optimal separation and quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is ideal for the analysis of volatile and thermally stable compounds. shimadzu.com The sample is first vaporized and separated into its components in the GC column; each separated component then enters the mass spectrometer, where it is ionized and fragmented. nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound, while the chromatogram provides quantitative information about its purity. nist.gov High-purity carrier gases and low-bleed GC columns are essential for achieving accurate and sensitive results. nist.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. rsc.orgethernet.edu.et Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the identity and structural integrity of the synthesized compound, which is a fundamental aspect of purity validation. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of this compound would show characteristic signals for the methyl ester protons, the benzylic methylene (B1212753) protons, and the aromatic protons on both benzene (B151609) rings, confirming the correct structure has been formed. thieme-connect.com

Table 2: Purity Validation Data for this compound Analogues

| Compound | Validation Method | Reported Purity | Reference |

|---|---|---|---|

| Methyl 5-(2-bromoacetyl)-2-benzyloxy benzoate | HPLC | >99% | google.com |

| Methyl 2-(2-bromoacetyl)benzoate analogue | HPLC | ≥95% | |

| Benzyl 2,3,4-tris(benzyloxy)benzoate analogue | HPLC/MS | 96% | rsc.org |

| Isocyanate intermediate analogue | HPLC/MS | 98% | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzyloxybenzoate Derivatives

Reactivity of the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) is a common protecting group for hydroxyl functionalities in organic synthesis, valued for its relative stability under a range of conditions and the various methods available for its removal.

The cleavage of the benzyl-oxygen bond is a primary transformation involving the benzyloxy moiety, typically to deprotect a hydroxyl group. Several methods are employed for this purpose, with catalytic hydrogenation being the most common. organic-chemistry.org This reaction involves treating the benzyl (B1604629) ether with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), to yield the corresponding alcohol (or phenol) and toluene (B28343). organic-chemistry.org In the context of substituted benzoates, the benzyloxy groups can be reduced to hydroxyl groups via this hydrogenation method.

Alternative cleavage strategies exist for substrates that may be sensitive to hydrogenation conditions. Strong acids can cleave benzyl ethers, though this method is less common due to the harsh conditions required. organic-chemistry.org Another approach involves oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org For certain substituted benzyl ethers, such as p-methoxybenzyl (PMB) ethers, oxidative cleavage can be achieved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

| Cleavage Method | Reagents & Conditions | Products | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Phenol (B47542)/Alcohol + Toluene | Most common and mild method. organic-chemistry.org |

| Acid Cleavage | Strong acids (e.g., HBr, HI) | Phenol/Alcohol + Benzyl Halide | Limited to acid-insensitive substrates. organic-chemistry.org |

| Oxidative Cleavage | 1. O₃; 2. NaOMe | Benzoic Acid + Alcohol | A two-step process involving ozonolysis. organic-chemistry.org |

Beyond its role as a protecting group, the benzyloxy moiety can actively participate in chemical rearrangements. A significant example is the -Wittig rearrangement, an anionic rearrangement of ethers. nih.govacs.org When ortho-benzyloxy-N-butylbenzamides, derivatives structurally related to Methyl 2-benzyloxybenzoate, are treated with a strong base like n-butyllithium, the benzylic proton is abstracted. nih.govacs.org The resulting carbanion undergoes a rearrangement to form a diarylmethanol in high yield. nih.gov

Mechanistic studies suggest that for neutral and electron-poor aryl rings, the reaction proceeds through an anionic mechanism involving a spiro-epoxide intermediate. nih.govacs.org This demonstrates a powerful synthetic transformation where the benzyloxy group is not merely a spectator but a key participant in carbon-carbon bond formation. nih.gov For instance, the reaction of 2-(benzyloxy)-N-butylbenzamide with n-butyllithium gives N-butyl-2-(hydroxy(phenyl)methyl)benzamide in nearly quantitative yield. nih.gov

Cleavage Mechanisms

Reactions Involving the Ester Functionality

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, primarily through transesterification and hydrolysis.

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the nucleophile is often used as the solvent. masterorganicchemistry.com For example, reacting a methyl ester with sodium ethoxide in ethanol (B145695) would yield the corresponding ethyl ester. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward attack by a neutral alcohol molecule. masterorganicchemistry.com Mild and catalytic methods have also been developed, such as using dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) as an efficient catalyst for producing methyl esters with tolerance for various functional groups. organic-chemistry.org While specific studies on this compound are not prevalent, its methyl ester group is expected to undergo these standard transesterification reactions. Related compounds like Methyl 3-(benzyloxy)benzoate are known to participate in transesterification with alcohols under catalytic conditions.

Hydrolysis of the ester group converts this compound into 2-benzyloxybenzoic acid and methanol (B129727). This reaction is typically carried out under acidic or, more commonly, basic conditions (saponification). Base-catalyzed hydrolysis is generally irreversible as the resulting carboxylate anion is unreactive towards the alcohol by-product. A common laboratory procedure involves heating the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as methanol. rsc.org

Studies on the hydrolysis of various methyl benzoates in high-temperature water (200–300 °C) have shown that even sterically hindered esters can be hydrolyzed effectively. For instance, while methyl 2,4,6-trimethylbenzoate (B1236764) is resistant to typical hydrolysis, it can be hydrolyzed in high-temperature water. The rate of hydrolysis in these conditions is more influenced by steric factors than by the electronic effects of ring substituents.

| Reaction | Reagents & Conditions | Products | Reference |

| Base-catalyzed Hydrolysis | 30% (w/v) aq. KOH, MeOH, 80 °C, 10 h | 3-(Benzyloxy)benzoic acid | rsc.org |

| Base-catalyzed Hydrolysis | aq. KOH, 200-300 °C, 30 min | Corresponding carboxylic acid | |

| Acid-catalyzed Hydrolysis | H₂SO₄, H₂O, heat | Corresponding carboxylic acid |

Transesterification Processes

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The benzoate ring in this compound has two substituents: the benzyloxy group (-OCH₂Ph) at position 2 and the methoxycarbonyl group (-COOCH₃) at position 1.

The benzyloxy group is an ether, which acts as an ortho-, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

The methoxycarbonyl group is an ester, which is a deactivating group and a meta-director because of its electron-withdrawing nature.

The powerful activating and ortho-, para-directing effect of the benzyloxy group dominates the deactivating, meta-directing effect of the ester. Therefore, electrophiles are directed to the positions ortho and para to the benzyloxy group. The position para to the benzyloxy group is C5, and the position ortho to it is C3. Position C3 is sterically hindered by the two adjacent large groups. Consequently, electrophilic substitution is strongly favored at the C5 position .

A practical example is the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate, where bromination occurs on the aromatic ring. google.com Similarly, the introduction of a bromoacetyl group onto Methyl 2-(benzyloxy)benzoate via a Friedel-Crafts-type reaction occurs at the 5-position.

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Methyl 2-benzyloxy-5-nitrobenzoate |

| Halogenation | Br⁺ | Br₂, FeBr₃ | Methyl 5-bromo-2-benzyloxybenzoate |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Methyl 5-acyl-2-benzyloxybenzoate |

Nucleophilic Aromatic Substitution (NAS) is the replacement of a substituent (other than hydrogen) on an aromatic ring by a nucleophile. govtpgcdatia.ac.in This reaction is generally difficult for electron-rich aromatic rings and typically requires two conditions: (1) the presence of a good leaving group (like a halide) and (2) the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orguomustansiriyah.edu.iq

This compound itself is not activated for NAS because it lacks a suitable leaving group and the ring is rendered electron-rich by the benzyloxy group. Therefore, it is generally unreactive towards nucleophiles under NAS conditions.

However, a derivative, such as Methyl 5-bromo-2-benzyloxy-4-nitrobenzoate, would be a plausible candidate for NAS. In this hypothetical molecule, the bromine atom at C5 is para to the activating benzyloxy group but ortho to the strongly deactivating and electron-withdrawing nitro group. The nitro group would stabilize the negative charge in the Meisenheimer complex intermediate formed upon nucleophilic attack, facilitating the substitution of the bromide. uomustansiriyah.edu.iq The main mechanisms for NAS are the SₙAr (addition-elimination) pathway and the elimination-addition (benzyne) pathway. govtpgcdatia.ac.inuomustansiriyah.edu.iq For an activated substrate like the one described, the SₙAr mechanism would be expected. uomustansiriyah.edu.iq

Advanced Mechanistic Elucidation Studies

Understanding the precise mechanism of a chemical reaction requires advanced analytical and computational techniques. For this compound derivatives, such studies are crucial for optimizing reaction conditions and predicting outcomes.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical reaction as it progresses from reactants to products. ucsb.edusumitomo-chem.co.jp This analysis helps to identify the transition state, which is the highest energy point along the reaction pathway, and any intermediate structures. ucsb.edu

For reactions involving this compound derivatives, such as the nih.govnih.gov-Wittig rearrangement, the reaction coordinate would describe the energetic changes associated with the key bond-breaking and bond-forming events. The mechanism of the nih.govnih.gov-Wittig rearrangement is thought to proceed through a radical-based pathway. chemistnotes.comwikipedia.org The initial step is the deprotonation of the benzylic carbon, followed by the homolytic cleavage of the carbon-oxygen bond to form a radical and a ketyl radical anion pair. chemistnotes.com The recombination of these radical species then leads to the final rearranged product. chemistnotes.com

A reaction coordinate diagram for this process would illustrate the energy of the system as a function of the C-O bond distance and the geometry of the rearranging fragments. The stability of the radical intermediates, influenced by the substituents on the aromatic ring, would be a key factor determining the shape of the potential energy surface. organic-chemistry.org

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that represents the energetic barrier a reaction must overcome. ucsb.edu Characterizing the transition state is essential for understanding reaction rates and selectivity. bris.ac.uk Computational methods, such as DFT, are powerful tools for calculating the geometry and energy of transition states. sumitomo-chem.co.jp

In the context of the nih.govnih.gov-Wittig rearrangement of a this compound derivative, the transition state would involve the partial cleavage of the benzylic C-O bond and the incipient formation of the new C-C bond. wikipedia.org The geometry of this transition state would be influenced by steric and electronic factors. For example, the presence of the ester group at the ortho position could influence the orientation of the reacting fragments in the transition state.

An alternative ionic mechanism has also been proposed for the nih.govnih.gov-Wittig rearrangement, involving the heterolytic cleavage of the C-O bond to form a ketone and an anion, followed by nucleophilic addition. chemistnotes.com Distinguishing between the radical and ionic pathways would require detailed computational analysis of the respective transition states to determine which is energetically more favorable.

While specific DFT calculations for the transition state of the Wittig rearrangement of this compound were not found in the searched literature, the principles of transition state theory provide a framework for understanding its reactivity. researchgate.netorganic-chemistry.org

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

Methyl 2-benzyloxybenzoate is a pivotal starting material or intermediate in the construction of more intricate molecular architectures. The benzyl (B1604629) protecting group on the hydroxyl function offers stability under various reaction conditions, while the methyl ester provides a site for further chemical modification. This strategic combination allows for sequential and controlled synthetic operations.

The structural framework of this compound is readily elaborated into various heterocyclic systems, many of which are recognized pharmacophores. Through a series of functional group interconversions, derivatives of this compound can be cyclized to form important bioactive heterocycles.

For instance, derivatives of this compound are precursors to substituted quinoxalines . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various antibiotics and are explored as anticancer and anti-inflammatory agents. nih.govsapub.org The synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a functionality that can be introduced into the this compound scaffold.

Another significant application is in the synthesis of benzo[d]thiazoles . These heterocycles are prevalent in medicinal chemistry with a broad spectrum of biological activities. nih.gov A key synthetic step involves the cyclization of an aminothiophenol derivative. Methyl 4-amino-2-(benzyloxy)benzoate, a compound directly accessible from a derivative of this compound, serves as a building block for such transformations, leading to hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.govacs.org

Furthermore, pyrazole derivatives, known for their anti-inflammatory, analgesic, and antidepressant properties, can be synthesized from precursors derived from this compound. nih.govnih.gov The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com Functionalization of the this compound aromatic ring can lead to intermediates amenable to such cyclization reactions.

The synthesis of thiazoles and their derivatives, which exhibit a wide range of biological activities, can also be approached using intermediates derived from this compound. researchgate.netanalis.com.my The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide, functionalities that can be introduced and elaborated from the basic this compound structure. organic-chemistry.org

| Bioactive Heterocycle | Precursor Derived from this compound (Example) | Key Synthetic Transformation |

| Quinoxalines | Functionalized 1,2-dicarbonyl derivative | Condensation with o-phenylenediamine |

| Benzo[d]thiazoles | Methyl 4-amino-2-(benzyloxy)benzoate | Cyclization with a thiocyanate (B1210189) source |

| Pyrazoles | 1,3-dicarbonyl substituted benzyloxybenzoate | Cyclocondensation with hydrazine |

| Thiazoles | α-haloketone substituted benzyloxybenzoate | Hantzsch synthesis with a thioamide |

The benzyloxybenzoate moiety is a valuable component in the design and synthesis of macrocyclic and supramolecular structures. While direct synthesis of crown ethers from this compound is not widely reported, its structural motifs are incorporated into more complex systems that exhibit properties of molecular recognition and self-assembly.

A notable example is the synthesis of tris-methacrylated 3,4,5-tris[(alkoxy)benzyloxy]benzoate derivatives. researchgate.net These elaborate molecules, which contain multiple benzyloxybenzoate-like units, are designed to self-assemble into lyotropic columnar phases and form supramolecular organogels. researchgate.net This behavior is crucial for the development of advanced materials with ordered structures on the nanoscale. The synthesis of such complex molecules underscores the utility of benzyloxybenzoate building blocks in supramolecular chemistry. researchgate.net

The general field of crown ether synthesis often involves the Williamson ether synthesis, cyclizing a diol with a dihalide under basic conditions. While not a direct application, the fundamental components of this compound could be chemically modified to serve as precursors in such macrocyclization reactions, contributing to the formation of the aromatic portion of a benzocrown ether.

Precursor for Bioactive Heterocyclic Compounds

Synthesis of Functionalized Derivatives for Specific Applications

The chemical reactivity of this compound allows for the straightforward introduction of various functional groups onto its core structure. These modifications are performed to tune the electronic, steric, and reactive properties of the molecule for specific applications in medicinal chemistry and materials science.

Halogenation of the aromatic ring or side chains of this compound derivatives is a common strategy to create valuable intermediates. A prominent example is the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . This bromo-derivative is a key intermediate in the industrial synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). google.com

The synthesis involves the bromination of the acetyl group of Methyl 5-acetyl-2-(benzyloxy)benzoate, which is prepared from a derivative of this compound. google.comcymitquimica.com This halogenated intermediate then undergoes further reactions to build the final complex structure of the drug molecule.

| Halogenated Derivative | Precursor | Halogenating Agent | Application |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Methyl 5-acetyl-2-(benzyloxy)benzoate | N-Bromosuccinimide (NBS) or Br₂/AlCl₃ | Intermediate for Salmeterol synthesis |

The methyl ester group of this compound is a versatile handle for further chemical transformations. It can be readily modified to alter the properties of the molecule or to reveal a carboxylic acid for subsequent coupling reactions.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-benzyloxybenzoic acid, is a fundamental transformation. This is typically achieved under basic conditions, for example, using potassium hydroxide (B78521) in methanol (B129727), followed by acidification. Current time information in Bangalore, IN. The resulting carboxylic acid can then be used in a variety of reactions, such as amide bond formation.

Transesterification is another important modification, where the methyl group of the ester is exchanged for a different alkyl or aryl group. This reaction can be catalyzed by either acid or base. For instance, reacting this compound with a different alcohol in the presence of an acid or a base will lead to the formation of a new ester. This allows for the introduction of different ester functionalities to fine-tune the properties of the molecule.

Introduction of Halogen Substituents

Contributions to Fine Chemicals and Specialty Materials

The utility of this compound and its derivatives extends to the production of high-value fine chemicals, particularly pharmaceutical intermediates, and the development of specialty materials with unique properties.

As a key building block, it contributes significantly to the synthesis of complex active pharmaceutical ingredients, as exemplified by its role in the Salmeterol synthesis. google.com Its derivatives are also used to prepare other important intermediates in drug discovery, such as those for the synthesis of camptothecin (B557342) and benzodiazepine (B76468) analogues, which are investigated for their anticancer and anti-inflammatory properties. scispace.com

In the realm of specialty materials, benzoate (B1203000) derivatives with benzyloxy substituents are utilized in the synthesis of liquid crystals . google.com The rigid aromatic core combined with flexible side chains, which can be introduced via the benzyloxy group, promotes the formation of mesophases. Specifically, Methyl 4-(benzyloxy)-2-hydroxybenzoate, a related compound, is noted for its use in liquid crystal synthesis.

Furthermore, such compounds serve as monomers for the creation of heat-resistant polymers . The thermal stability imparted by the aromatic rings makes them suitable for applications where materials are exposed to high temperatures. The synthesis of dendritic polymers with liquid crystalline properties, based on tris(benzyloxy)benzoate repeating units, further highlights the importance of this class of compounds in advanced materials science. researchgate.net

Biological and Medicinal Chemistry Research Involving Methyl 2 Benzyloxybenzoate Scaffolds

Design and Synthesis of Pharmaceutically Relevant Derivatives

The synthesis of derivatives typically begins with the O-alkylation of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) using benzyl (B1604629) chloride or a substituted benzyl halide in the presence of a base like potassium carbonate. thaiscience.infonih.gov This reaction yields Methyl 2-benzyloxybenzoate or its analogues. thaiscience.infonih.gov This core intermediate can then undergo further transformations. A common synthetic route involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-(benzyloxy)benzohydrazide (B1268698). nih.govresearchgate.netsemanticscholar.org This hydrazide is a key building block, often condensed with other molecules, such as isatin (B1672199) derivatives, to produce more complex structures like Schiff bases. nih.govresearchgate.netsemanticscholar.org These multi-step synthetic protocols have enabled the creation of libraries of compounds for pharmacological evaluation. uliege.be The benzyl group is often selected not only for its influence on biological activity but also as a protecting group that can be removed in later synthetic steps if required. uliege.be

Other synthetic strategies have been employed to create more complex derivatives. For instance, 2-hydroxybenzils, which are precursors to 3-benzoylbenzofurans, can be prepared from this compound derivatives. thaiscience.info Furthermore, more elaborate structures like Methyl 2-amino-4,5-bis(benzyloxy)benzoate have been synthesized, starting from materials like 2-nitro-4,5-dihydroxybenzoic acid, through a sequence of reactions including benzylation of hydroxyl groups, reduction of a nitro group, and esterification. A similar approach has been used to synthesize 4-(benzyloxy)benzohydrazide, which serves as a scaffold for novel azetidinone derivatives with potential anti-tubercular activity. mdpi.com

The this compound scaffold has been utilized to design inhibitors for various enzymes, including monoamine oxidases (MAO-A and MAO-B) and phosphodiesterase 5 (PDE5).

Monoamine Oxidase (MAO) Inhibition: Derivatives of this compound have been investigated as potential MAO inhibitors, which are targets for treating neuropsychiatric and neurodegenerative disorders. researchgate.net For example, Schiff base derivatives synthesized from 2-(benzyloxy)benzohydrazide and isatins have been subjected to molecular docking studies to evaluate their potential binding to the MAO-A enzyme. researchgate.netsemanticscholar.org Research on related structures has underscored the importance of the benzyloxy group for potent and selective MAO inhibition. nih.gov Studies on N-(2-propynyl)-2-(5-benzyloxyindol)methylamine showed it to be a highly potent and selective MAO-B inhibitor, significantly more selective than the established drug L-deprenyl. nih.gov Similarly, a series of 2-methylbenzo[d]oxazole derivatives demonstrated potent inhibitory activity against both MAO-A and MAO-B. researchgate.net

Table 1: MAO Inhibition by Related Benzyloxy and Benzoxazole Derivatives

| Compound | Target | IC50 / Ki Value | Selectivity | Reference |

|---|---|---|---|---|

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | MAO-A | Ki: 800 ± 60 nM | 1066-fold for MAO-B | nih.gov |

| MAO-B | Ki: 0.75 ± 0.15 nM | nih.gov | ||

| L-deprenyl | MAO-A | Ki: 376 ± 0.032 nM | 22.4-fold for MAO-B | nih.gov |

| MAO-B | Ki: 16.8 ± 0.1 nM | nih.gov | ||

| 2-Methylbenzo[d]oxazole Derivative 1d | MAO-B | IC50: 0.0023 µM | >4347-fold for MAO-B | researchgate.net |

| 2-Methylbenzo[d]oxazole Derivative 2e | MAO-A | IC50: 0.592 µM | 179-fold for MAO-B | researchgate.net |

| MAO-B | IC50: 0.0033 µM | researchgate.net |

Phosphodiesterase 5 (PDE5) Inhibition: While direct studies on this compound derivatives as PDE5 inhibitors are limited, the rationale for such research is strong. PDE5 inhibitors prevent the degradation of cGMP, leading to smooth muscle relaxation. nih.gov Notably, PDE5 is overexpressed in various tumor cells, and its inhibition can promote apoptosis, suggesting a potential application in oncology. nih.gov This provides a basis for designing novel derivatives based on the this compound scaffold to target PDE5 for anticancer effects.

The this compound scaffold and its derivatives have demonstrated notable anticancer properties. The parent compound, this compound, has been shown to be cytotoxic to human leukemia (HL-60) cells at concentrations of 1.0 and 5.0 mM. biosynth.com

Building on this, a series of benzyloxybenzaldehyde derivatives, which can be considered analogues, were synthesized and tested for anticancer activity. researchgate.net Several of these compounds, including 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogues, exhibited significant activity against the HL-60 cell line at concentrations between 1-10 µM. researchgate.net Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent. researchgate.net Further research into related structures, such as benzimidazole (B57391) derivatives of benzyl vanillin (B372448) and 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), has also revealed significant anticancer effects against various cancer cell lines, including canine mammary cancer cells. researchgate.net Additionally, structural analogues of related compounds like Methyl 2-amino-4,5-bis(benzyloxy)benzoate are known to have antitumor activity, highlighting the pharmaceutical relevance of this chemical class.

Table 2: Anticancer Activity of this compound and Related Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | HL-60 | Cytotoxic at 1.0 and 5.0 mM | biosynth.com |

| 2-(Benzyloxy)benzaldehyde derivatives (e.g., compound 29 ) | HL-60 | Significant activity at 1-10 µM | researchgate.net |

| 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) | Canine Mammary Cancer (CMC) | Inhibited proliferation and migration | researchgate.net |

| Benzimidazole derivatives (2XP , 3BS ) | U937 Leukemia | Induced cell death via DNA fragmentation | researchgate.net |

A primary mechanism behind the anticancer effects of this compound derivatives is the induction of apoptosis. The parent compound triggers apoptosis by causing the loss of mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. biosynth.com

This mechanism is conserved in its more potent derivatives. Active benzyloxybenzaldehyde compounds were also found to disrupt the mitochondrial membrane potential in HL-60 cells, a key event in the intrinsic apoptotic pathway. researchgate.net Further investigation into the molecular mechanisms revealed that some derivatives mediate apoptosis by modulating the expression of key regulatory proteins. For example, the compound MPOBA was found to upregulate the expression of the tumor suppressor TP53 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic protein BCL-2. researchgate.net The Bcl-2 family of proteins are critical regulators of mitochondrial outer membrane permeabilization (MOMP), which is the point of no return for apoptosis. nih.govnih.gov Other related derivatives were shown to induce apoptosis through DNA fragmentation and the activation of caspase 9, a crucial initiator caspase in the intrinsic pathway. researchgate.net

In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by modulating the cell cycle. The progression of the cell cycle is tightly controlled by checkpoints that prevent cells with damaged DNA from dividing. nih.gov Defects in these checkpoints are a hallmark of cancer. nih.gov

Studies have shown that active benzyloxybenzaldehyde derivatives can arrest the cell cycle of HL-60 leukemia cells in the G2/M phase. researchgate.net This phase is a critical checkpoint that ensures DNA replication is complete and the cell is ready for mitosis. By arresting cells at this stage, the compounds prevent them from proliferating. Benzyl vanillin, a related compound, was also reported to affect cell cycle progression at the G2/M phase. researchgate.net This ability to interfere with cell division is a key attribute of many chemotherapeutic agents and highlights another avenue through which these derivatives exhibit their anticancer activity. nih.govmdpi.com

The this compound scaffold has been explored for the development of antimicrobial agents. While the parent compound's antimicrobial profile is not extensively detailed, its derivatives have been synthesized based on pharmacophores known for antimicrobial activity, such as isatin and benzimidazole. researchgate.netnih.gov

A notable example is the synthesis of 4-(benzyloxy)benzohydrazide, a structural isomer of the 2-benzyloxy derivative, which was used to create a series of azetidinone compounds. mdpi.com These compounds were evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com The results indicated that these derivatives possess promising anti-tubercular properties, with some showing significant inhibitory activity. mdpi.com This demonstrates that the benzyloxybenzoate core can serve as a valuable scaffold for generating novel antibacterial agents. google.comekb.eg

Table 3: Anti-tubercular Activity of Azetidinone Derivatives from a Benzyloxy Scaffold

| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 6a | 2-OH | 100 | mdpi.com |

| 6b | 4-OH | 50 | mdpi.com |

| 6c | 4-Cl | 25 | mdpi.com |

| 6d | 4-F | 50 | mdpi.com |

| 6e | 2-Cl | 25 | mdpi.com |

| 6f | 4-NO₂ | 12.5 | mdpi.com |

| 6g | 3-NO₂ | 12.5 | mdpi.com |

| 6h | 4-N(CH₃)₂ | >200 | mdpi.com |

| 6i | 4-OCH₃ | 100 | mdpi.com |

| 6j | 2,4-diCl | 50 | mdpi.com |

Derivatives based on the this compound structure have been investigated for their potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases.

Research has shown that isatin-based derivatives, synthesized using 2-(benzyloxy)benzohydrazides, possess anti-inflammatory properties. researchgate.netsemanticscholar.org In vivo studies using the carrageenan-induced paw edema model demonstrated that some of these compounds could produce mild-to-moderate reductions in inflammation. researchgate.net Furthermore, Methyl 2-amino-4,5-bis(benzyloxy)benzoate was found to have significant anti-inflammatory effects, capable of reducing the expression of pro-inflammatory cytokines in microglial cells at very low concentrations (0.01 μM). The related compound, Methyl 3-(benzyloxy)benzoate, is also noted for its use in the development of drugs with anti-inflammatory characteristics. These findings suggest that the benzyloxybenzoate scaffold is a promising platform for designing new anti-inflammatory drugs.

Apoptosis Induction Mechanisms

Antidepressant Activity of Derivatives

Recent research has focused on the synthesis and evaluation of derivatives of this compound for their potential antidepressant effects. These studies often involve modifying the core structure to enhance interaction with specific neurological targets.

One notable study involved the synthesis of a series of isatin derivatives bearing Schiff bases, which were derived from 2-(benzyloxy)benzohydrazide. nih.govnih.gov The synthesis process began with the treatment of methyl 2-hydroxybenzoate with benzyl bromide or 4-chlorobenzyl bromide, followed by a reaction with hydrazine hydrate to form the acid hydrazide derivatives. nih.govnih.govresearchgate.netresearchgate.net These were then condensed with N-substituted isatins to yield the final Schiff base products. nih.govnih.gov

The resulting compounds were evaluated for their antidepressant activities in mice using established models such as the forced swimming test and the marble burying test. nih.govnih.gov Several of these derivatives demonstrated significant antidepressant-like activity. nih.govnih.govnih.gov For instance, compounds 8b and 8e were found to reduce immobility time in the forced swimming test at both tested doses, while compound 8c showed a similar effect at a lower dose. nih.govnih.gov Furthermore, all the synthesized compounds reduced the number of marbles buried, suggesting potential anxiolytic effects. nih.govnih.gov These findings highlight the potential of the this compound scaffold in developing new antidepressant agents. nih.govnih.gov

| Compound | Effect on Immobility Time (Forced Swimming Test) | Effect on Marble Burying |

|---|---|---|

| 8b | Reduced at both doses | Reduced |

| 8c | Reduced at lower dose | Reduced |

| 8e | Reduced at both doses | Reduced |

Potential as Herbicides and Fungicides

The structural framework of this compound has also been explored for its potential applications in agriculture as herbicides and fungicides. The core structure can be modified to interact with enzymes and proteins essential for the growth and survival of weeds and fungi.

Research into novel phenylpyrazole derivatives incorporating strobilurin moieties has shown promise in developing new herbicides. rsc.org These compounds have demonstrated significant herbicidal properties against weeds like Amaranthus retroflexus. rsc.org While not direct derivatives of this compound, this research highlights a strategy where core structures are modified to target agricultural pests. Similarly, studies on 1H-2,3-benzoxazine derivatives have revealed strong pre-emergence herbicidal activity against upland weeds. researchgate.net

In the realm of fungicides, various heterocyclic compounds derived from scaffolds similar to this compound have been investigated. For example, fusarubin (B154863) analogues have shown significant antifungal properties against various phytopathogenic fungi. researchgate.net Benzoxazole and benzothiazole (B30560) derivatives have also demonstrated a broad spectrum of agricultural biological activities, including fungicidal effects. nih.gov The fungicidal activity of these compounds is often dependent on the nature and position of substituents on the aromatic rings. researchgate.net These studies underscore the potential of benzyloxybenzoate-type structures as leads for the development of novel and effective agrochemicals.

| Scaffold Type | Target Application | Key Findings | Reference |

|---|---|---|---|

| Phenylpyrazole derivatives with strobilurin moieties | Herbicides | Good inhibition of Amaranthus retroflexus. | rsc.org |

| 1H-2,3-benzoxazine derivatives | Herbicides | Strong pre-emergence activity against upland weeds. | researchgate.net |

| Fusarubin analogues | Fungicides | Inhibitory activity against various phytopathogenic fungi. | researchgate.net |

| Benzoxazole and Benzothiazole derivatives | Fungicides | Broad-spectrum fungicidal activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies provide insights into optimizing their therapeutic or agrochemical potential.

Impact of Substituent Modifications on Biological Profiles

The biological activity of compounds derived from the this compound scaffold is significantly influenced by the nature and position of various substituents. nih.govrsc.org SAR studies have revealed that modifications to the aromatic rings and the linker between them can dramatically alter the biological profile of these molecules. nih.govrsc.org

For instance, in the development of anti-inflammatory agents from benzylideneacetophenones, it was found that the presence of electron-donating groups at the para-position of both aromatic rings tended to enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, for stilbene (B7821643) derivatives, which share a two-aromatic-ring structure, modifications to the phenyl rings have been shown to improve their medicinal effects. rsc.org

Elucidation of Molecular Targets and Pathways

Identifying the molecular targets and biological pathways through which derivatives of this compound exert their effects is a fundamental aspect of medicinal chemistry research. core.ac.uk This understanding is essential for rational drug design and for predicting potential off-target effects.

For antidepressant drug candidates derived from this scaffold, a key molecular target is often the monoamine oxidase (MAO) enzyme, particularly MAO-A. nih.govnih.gov Inhibition of MAO-A increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which is a common mechanism of action for many antidepressant drugs. nih.govnih.gov The interaction of these derivatives with the amino group and benzyloxy groups can modulate the activity of enzymes and receptors.

In the context of herbicides, a common molecular target is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). rsc.org Inhibition of PPO disrupts the synthesis of chlorophyll (B73375) and other essential pigments, leading to plant death. rsc.org For fungicides, the molecular targets can be more varied, but often include enzymes involved in cell wall synthesis or respiration. researchgate.net Retrobiosynthetic analysis using labeled precursors can help to elucidate the metabolic pathways affected by these compounds. core.ac.uk By understanding the specific molecular interactions, researchers can design more potent and selective agents.

Ligand Design and Receptor Interactions

The design of ligands that can effectively bind to specific biological receptors is a cornerstone of modern drug discovery. For derivatives of this compound, computational methods play a significant role in predicting and understanding these interactions.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is widely used to predict the binding affinity and interaction of drug candidates with their target proteins. nih.govnih.govnih.gov

In the study of isatin derivatives with antidepressant potential, molecular docking was performed against the monoamine oxidase-A (MAO-A) enzyme. nih.govnih.gov The results of these docking studies often correlate well with the observed pharmacological activities. nih.govnih.gov For example, the compound with the highest docking score in one study also showed significant antidepressant-like effects in animal models. nih.govnih.gov The docking analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational strategy in medicinal chemistry used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For the this compound scaffold, while a single, universally accepted pharmacophore model has not been established across all biological targets, analysis of structure-activity relationship (SAR) studies for various derivatives provides significant insights into the key molecular features required for interaction with different biological targets.

The fundamental structure of this compound presents several key pharmacophoric features: a hydrogen bond acceptor (the carbonyl oxygen of the ester), two aromatic rings capable of π-π stacking and hydrophobic interactions, and an ether linkage that provides conformational flexibility. The benzyloxy group, in particular, can significantly influence the molecule's lipophilicity and how it fits into a binding pocket.

Research into various derivatives has highlighted the importance of specific substitutions on the aromatic rings, which fine-tunes the electronic and steric properties of the scaffold, thereby modulating biological activity. For instance, in the development of inhibitors for influenza virus neuraminidase, the substitution pattern on the benzoic acid moiety was found to be critical. nih.govsemanticscholar.org Studies indicated that substitutions at the 3- and 4-positions of the benzoate (B1203000) ring could alter the inhibitory activity, with a hydroxyl group at the C-4 position showing potential for improved activity. semanticscholar.orgresearchgate.net This suggests that a hydrogen bond donor at this position is a key pharmacophoric element for this specific target.

In the context of anticancer research, derivatives of this compound have been investigated for their cytotoxic effects. For example, in a study of N-benzimidazole-derived carboxamides with substitutions on the phenyl ring, the presence and position of hydroxyl and methoxy (B1213986) groups were shown to be significant for antiproliferative activity against various cancer cell lines. irb.hrmdpi.com A 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the benzimidazole nucleus demonstrated notable antiproliferative activity, with IC50 values in the low micromolar range. irb.hr This highlights the importance of specific hydrogen bond donors and hydrophobic groups for potent anticancer activity.

Furthermore, research on STAT3 inhibitors has provided insights into the role of the benzyloxy moiety. Analogs where the pentafluorophenyl group was replaced by mono-, di-, or trifluorophenyl groups resulted in a complete loss of cytotoxic activity, underscoring the critical nature of this specific hydrophobic and electron-withdrawing feature for STAT3 inhibition. nih.gov

The following data tables summarize the biological activities of various derivatives based on the this compound scaffold, illustrating the structure-activity relationships.

Table 1: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides

| Compound | Substitutions on Phenyl Ring | IC50 (µM) against MCF-7 cell line |

| 10 | 2-hydroxy, 4-methoxy | 2.2 - 4.4 |

| 11 | 2-hydroxy | 1.2 |

| 12 | 2-hydroxy, 4-methoxy | 3.1 |

| 35 | 2,4-dihydroxy | 8.7 |

| 36 | 3,4,5-trihydroxy | 4.8 |

| Data sourced from a study on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. irb.hrmdpi.com |

Table 2: Cytotoxicity of STAT3 Inhibitor Analogs

| Compound | R1 Substituent | Hydrophobic Fragment | IC50 (µM) against MDA-MB-231 cells |

| 1 | H | Pentafluorophenyl | 14.96 |

| 6 | CH3 | Pentafluorophenyl | 26.21 |

| 14 | H | Phenyl | 39.30 |

| 2, 3, 5, 7, 9, 10-13 | Various | Mono-, di-, or trifluorophenyl | Inactive |

| Data sourced from a study on the design and synthesis of BP-1-102 analogs for STAT3 inhibition. nih.gov |

Table 3: Inhibitory Activity of Aromatic Ether Analogues against Influenza Neuraminidase

| Compound | Substitutions | Target Virus Strain | IC50 (µM) |

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/GuangdongSB/01/2009 (H1N1) | 26.96 |

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/03/2009 (H1N1) | 27.73 |

| 15 | 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/05/2009 (H1N1) | 25.13 |

| Data sourced from a study on derivatives of a new natural product from marine fungi as inhibitors of influenza virus neuraminidase. semanticscholar.orgresearchgate.net |

An aromatic ring system for hydrophobic and π-stacking interactions.

A hydrogen bond acceptor feature associated with the ester carbonyl group.

The potential for additional hydrogen bond donor/acceptor groups on the benzoate ring, the positions of which are critical for specific target recognition.

A second hydrophobic/aromatic region provided by the benzyl group, where substitutions can significantly modulate activity.

Further computational and experimental studies are necessary to develop more precise and target-specific pharmacophore models for this versatile scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of methyl 2-benzyloxybenzoate by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis